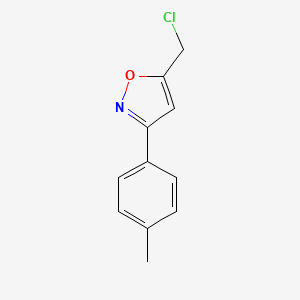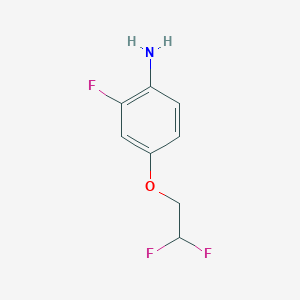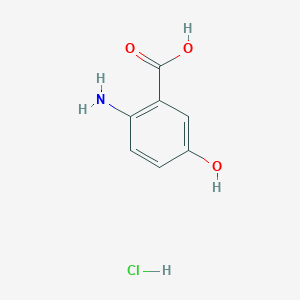![molecular formula C15H13N3OS B12841489 2-[(E)-Phenylimino]-3-pyridin-4-ylmethyl-thiazolidin-4-one](/img/structure/B12841489.png)
2-[(E)-Phenylimino]-3-pyridin-4-ylmethyl-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-Phenylimino]-3-pyridin-4-ylmethyl-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone ring fused with a pyridine and phenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-Phenylimino]-3-pyridin-4-ylmethyl-thiazolidin-4-one typically involves the condensation of a thiazolidinone derivative with a pyridine aldehyde and aniline. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(E)-Phenylimino]-3-pyridin-4-ylmethyl-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl or pyridine rings, using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in chloroform or alkylating agents (e.g., methyl iodide) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory or anticancer agent.
Wirkmechanismus
The mechanism by which 2-[(E)-Phenylimino]-3-pyridin-4-ylmethyl-thiazolidin-4-one exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, potentially modulating pathways involved in inflammation, cell proliferation, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone ring structure.
Pyridine Derivatives: Compounds containing a pyridine ring.
Phenyl Imines: Compounds with a phenyl imine group.
Uniqueness
2-[(E)-Phenylimino]-3-pyridin-4-ylmethyl-thiazolidin-4-one is unique due to the combination of its structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Eigenschaften
Molekularformel |
C15H13N3OS |
|---|---|
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
2-phenylimino-3-(pyridin-4-ylmethyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H13N3OS/c19-14-11-20-15(17-13-4-2-1-3-5-13)18(14)10-12-6-8-16-9-7-12/h1-9H,10-11H2 |
InChI-Schlüssel |
VGVDHVBMCRIYKG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)N(C(=NC2=CC=CC=C2)S1)CC3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


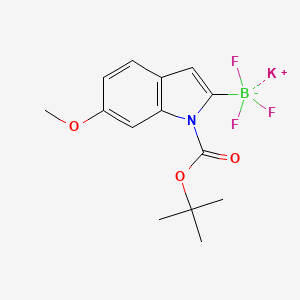
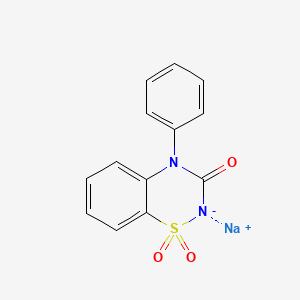
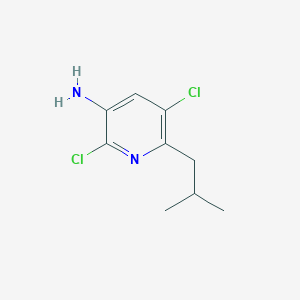
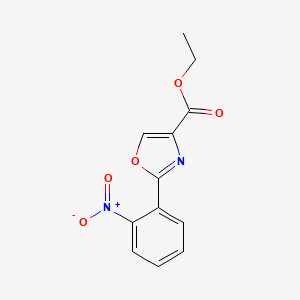
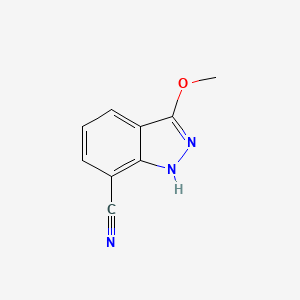
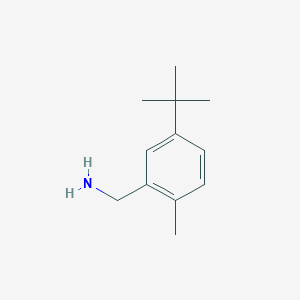
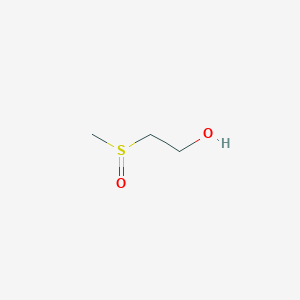


![4-Methylpentacyclo[4.2.0.02,5.03,8.04,7]octan-1-amine](/img/structure/B12841484.png)
